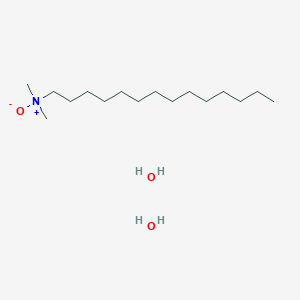
Tetradecyldimethylamine oxide dihydrate
Cat. No. B8601876
Key on ui cas rn:
135743-19-0
M. Wt: 293.49 g/mol
InChI Key: VUTDNNGELGZRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05024777
Procedure details


In a glass reaction flask was placed 100 g tetradecyl dimethylamine and 0.5 g diethylenetriamine pentaacetic acid. Carbon dioxide sparge into the liquid phase was started and the mixture was stirred and heated to 65° C. The CO2 sparge was stopped and a CO2 gas phase was maintained over the reaction mixture. Dropwise feed of 70 weight percent aqueous hydrogen peroxide was started. At the same time, addition of ethyl acetate was commenced. After 10 minutes all the hydrogen peroxide and 28 mL of ethyl acetate had been added. Cooling was required to maintain the temperature under 75° C. Heat was applied and the reaction continued for two more hours. Dropwise addition of ethyl acetate was continued for the first 19 minutes of the two-hour period. Total ethyl acetate feed was 43 mL. The reaction mixture was a clear gel-free solution. The reaction mixture was analyzed by NMR showing a 100 percent amine conversion. The reaction mixture was poured into a flask containing 300 mL of ethyl acetate and cooled to 15° C. Needle-like crystals of tetradecyl dimethylamine oxide dihydrate formed (106 g) indicating a 87 percent yield.


Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:15]([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(N(CC(O)=O)CCN(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=[O:23]>>[OH2:23].[OH2:23].[CH2:1]([N+:15]([O-:23])([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)N(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a glass reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Carbon dioxide sparge into the liquid phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The CO2 sparge
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a CO2 gas phase was maintained over the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the same time, addition of ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After 10 minutes all the hydrogen peroxide and 28 mL of ethyl acetate had been added
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature under 75° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dropwise addition of ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was continued for the first 19 minutes of the two-hour period
|
|
Duration
|
19 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into a flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 300 mL of ethyl acetate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 15° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.O.C(CCCCCCCCCCCCC)[N+](C)(C)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
